molecular formula C11H10N2O3S2 B5814926 N-phenyl-4-sulfamoylthiophene-2-carboxamide

N-phenyl-4-sulfamoylthiophene-2-carboxamide

Cat. No.: B5814926
M. Wt: 282.3 g/mol
InChI Key: FPJWVFIKPXFEGM-UHFFFAOYSA-N
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Description

N-phenyl-4-sulfamoylthiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-sulfamoylthiophene-2-carboxamide typically involves the condensation of a thiophene derivative with a sulfonamide and a carboxamide group. One common method involves the reaction of 4-sulfamoylphenylamine with thiophene-2-carboxylic acid under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green synthesis methods, which use eco-friendly solvents and conditions, are increasingly being adopted. For example, the use of ethanol as a solvent at room temperature has been reported to achieve high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-sulfamoylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of N-phenyl-4-sulfamoylthiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

N-phenyl-4-sulfamoylthiophene-2-carboxamide is unique due to its specific combination of a thiophene ring with sulfonamide and carboxamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-phenyl-4-sulfamoylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c12-18(15,16)9-6-10(17-7-9)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJWVFIKPXFEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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